molecular formula C17H14ClNO5S2 B3008785 3-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 1797141-12-8

3-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No. B3008785
CAS RN: 1797141-12-8
M. Wt: 411.87
InChI Key: GAGSGXHJAWJCTR-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. These include a furan ring, a thiophene ring, a sulfonamide group, and chloro and methoxy substituents. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds is detailed in the first paper, where a series of benzenesulfonamides were synthesized starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Although the exact method for synthesizing 3-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide is not provided, similar synthetic routes could potentially be employed, involving the formation of key intermediates followed by the introduction of the appropriate substituents.

Molecular Structure Analysis

The third paper provides information on the crystal structure of a related compound, 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone . This compound was characterized using various techniques, including X-ray diffraction, which revealed its orthorhombic system and space group. By analogy, 3-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide may also exhibit a complex crystal structure, with the potential for significant interactions between the planar rings and the sulfonamide group.

Chemical Reactions Analysis

The second paper discusses a chlorinating reagent, N-chloro-N-methoxybenzenesulfonamide, which is used to chlorinate various substrates including phenols and heteroarenes . This suggests that the chloro and methoxy groups in the compound of interest may be reactive under certain conditions, potentially undergoing substitution reactions or participating in the formation of new chemical bonds.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 3-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide, the properties of similar compounds can provide some insights. For example, the presence of a sulfonamide group could confer solubility in water and the potential for hydrogen bonding, which could affect the compound's biological activity . The chloro and methoxy groups may influence the compound's reactivity and stability, as well as its ability to interact with biological targets .

Scientific Research Applications

Anticancer and Antifungal Activities

New benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety have been synthesized and evaluated for their anti-HIV and antifungal activities. This highlights the potential of sulfonamide derivatives in developing therapeutic agents against infectious diseases and cancer (Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment

Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have shown remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Structural Studies and Molecular Interactions

The study of isomorphous benzenesulfonamide crystal structures, determined by intermolecular interactions such as C-H...O, C-H...pi, and C-H...Cl, contributes to our understanding of the molecular packing and interaction patterns in solid-state chemistry. Such insights are crucial for the design of new materials and pharmaceutical compounds (Bats, Frost, & Hashmi, 2001).

Synthesis and Derivatization

The synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides, from their corresponding heterocycle via chlorosulfonation, highlight the versatility of sulfonamide compounds in chemical synthesis. These methodologies enable the generation of a variety of derivatives for further pharmacological and material science applications (Hartman & Halczenko, 1990).

Carbonic Anhydrase Inhibition

Dibenzenesulfonamides have been synthesized and shown to have anticancer effects by inducing apoptosis and autophagy pathways. Additionally, their inhibitory effects on carbonic anhydrase isoenzymes highlight their potential as therapeutic agents in cancer treatment (Gul et al., 2018).

properties

IUPAC Name

3-chloro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5S2/c1-23-14-6-5-12(9-13(14)18)26(21,22)19-10-11-4-7-16(25-11)17(20)15-3-2-8-24-15/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGSGXHJAWJCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide

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